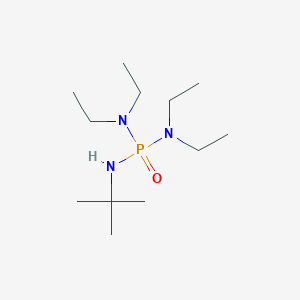![molecular formula C28H20N2S2 B14263601 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole) CAS No. 169782-47-2](/img/structure/B14263601.png)
2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-([2,2’-Bithiophene]-5,5’-diyl)bis(5-phenyl-1H-pyrrole): is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of two thiophene rings and two pyrrole rings, which are connected through a central bithiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-([2,2’-Bithiophene]-5,5’-diyl)bis(5-phenyl-1H-pyrrole) typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of Pyrrole Rings: The pyrrole rings are then attached to the bithiophene core through a series of condensation reactions. This often involves the use of reagents such as aldehydes or ketones to form the pyrrole rings.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the pyrrole rings, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings. Halogenation and nitration are common substitution reactions that can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conducting Polymers: It can be used as a monomer in the synthesis of conducting polymers, which have applications in sensors and flexible electronics.
Biology and Medicine:
Bioactive Molecules: The compound can be used as a building block in the synthesis of bioactive molecules, which may have potential therapeutic applications.
Industry:
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, including semiconductors and conductive coatings.
Wirkmechanismus
The mechanism by which 2,2’-([2,2’-Bithiophene]-5,5’-diyl)bis(5-phenyl-1H-pyrrole) exerts its effects is primarily related to its electronic structure. The presence of conjugated thiophene and pyrrole rings allows for efficient electron delocalization, which is crucial for its conductivity and electronic properties. The compound can interact with various molecular targets and pathways, depending on its specific application. For example, in organic electronics, it can facilitate charge transport through its conjugated system.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiophene: A simpler compound with only the bithiophene core, lacking the attached pyrrole rings.
5-Phenyl-1H-pyrrole: A compound with only the pyrrole ring and phenyl group, lacking the bithiophene core.
Uniqueness:
Enhanced Electronic Properties: The combination of bithiophene and pyrrole rings in 2,2’-([2,2’-Bithiophene]-5,5’-diyl)bis(5-phenyl-1H-pyrrole) results in enhanced electronic properties compared to its simpler counterparts.
Versatility: The compound’s structure allows for a wide range of chemical modifications, making it versatile for various applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
169782-47-2 |
|---|---|
Molekularformel |
C28H20N2S2 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
2-phenyl-5-[5-[5-(5-phenyl-1H-pyrrol-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-pyrrole |
InChI |
InChI=1S/C28H20N2S2/c1-3-7-19(8-4-1)21-11-13-23(29-21)25-15-17-27(31-25)28-18-16-26(32-28)24-14-12-22(30-24)20-9-5-2-6-10-20/h1-18,29-30H |
InChI-Schlüssel |
RVKIWOWWMDJKDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(N5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



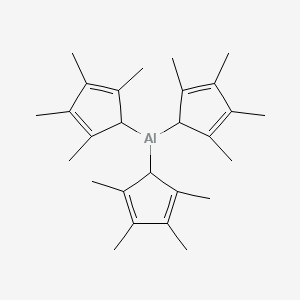
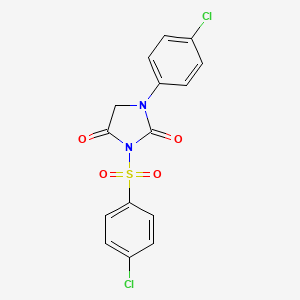
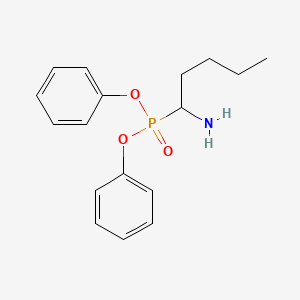
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)

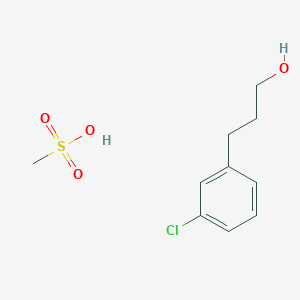

![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)



